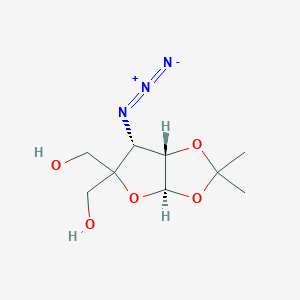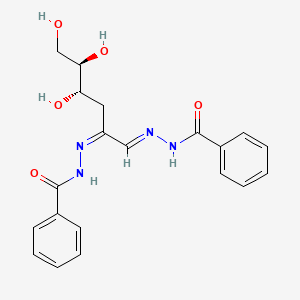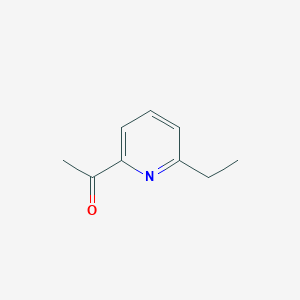
cis-beta-Hydroxy Tamoxifen
Overview
Description
Cis-beta-Hydroxy Tamoxifen (cis-OHT) is a synthetic compound that has been widely used in scientific research due to its ability to selectively activate or inhibit estrogen receptors (ERs). It is a derivative of the well-known drug tamoxifen, which is used to treat breast cancer. Cis-OHT has been used to study the mechanisms of ER activation and inhibition, as well as to investigate the effects of estrogen on various physiological processes.
Mechanism of Action
Cis-OHT acts as a selective estrogen receptor modulator (SERM), which means that it can selectively activate or inhibit estrogen receptors depending on the tissue and cellular context. It binds to the ER with high affinity and specificity, and can induce conformational changes in the receptor that lead to downstream signaling events. Cis-OHT has been shown to have both agonistic and antagonistic effects on ER signaling, depending on the context.
Biochemical and Physiological Effects:
Cis-OHT has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cellular context. It has been shown to regulate gene expression, cell proliferation, apoptosis, and differentiation in various cell types. Cis-OHT has also been shown to regulate bone metabolism, cardiovascular function, and reproductive function.
Advantages and Limitations for Lab Experiments
Cis-OHT has several advantages for lab experiments, including its high affinity and specificity for the estrogen receptor, its ability to selectively activate or inhibit ER signaling, and its well-characterized mechanism of action. However, there are also limitations to its use, including its complex synthesis method, its potential for off-target effects, and its variable effects depending on the cellular context.
Future Directions
There are several future directions for research on cis-beta-Hydroxy Tamoxifen, including its potential use as a therapeutic agent for breast cancer and other diseases, its role in regulating bone metabolism and cardiovascular function, and its potential for developing new SERMs with improved specificity and efficacy. Further research is also needed to better understand the mechanisms of ER activation and inhibition by cis-beta-Hydroxy Tamoxifen, and to identify new targets for drug development.
Synthesis Methods
Cis-OHT can be synthesized from tamoxifen through a series of chemical reactions. The first step involves the conversion of tamoxifen to 4-hydroxytamoxifen (4-OHT), which is then converted to cis-beta-Hydroxy Tamoxifen through a reduction reaction. The synthesis of cis-beta-Hydroxy Tamoxifen is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Cis-OHT has been used extensively in scientific research to study the mechanisms of estrogen receptor activation and inhibition. It has been used to investigate the effects of estrogen on various physiological processes, including bone metabolism, cardiovascular function, and reproductive function. Cis-OHT has also been used to study the role of estrogen receptors in breast cancer and other diseases.
properties
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHBPMBIXYBK-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146254 | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-beta-Hydroxy Tamoxifen | |
CAS RN |
97151-04-7 | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)